2-Bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one
CAS No.:
Cat. No.: VC15928971
Molecular Formula: C9H5BrF2O
Molecular Weight: 247.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrF2O |
|---|---|
| Molecular Weight | 247.04 g/mol |
| IUPAC Name | 2-bromo-4,6-difluoro-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C9H5BrF2O/c10-7-3-5-6(9(7)13)1-4(11)2-8(5)12/h1-2,7H,3H2 |
| Standard InChI Key | CVENNBOHTBCNCU-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(=O)C2=C1C(=CC(=C2)F)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a bicyclic framework where a benzene ring is fused to a partially saturated cyclopentene ring. The ketone group at position 1 introduces polarity, while bromine (position 2) and fluorine atoms (positions 4 and 6) create distinct electronic environments. The IUPAC name, 2-bromo-4,6-difluoro-2,3-dihydroinden-1-one, reflects this substitution pattern.
Comparative Analysis with Analogues
Structural analogues like 4,6-difluoro-2,3-dihydro-1H-inden-1-one (C₉H₆F₂O) and 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (C₉H₆BrFO) demonstrate how halogenation influences properties . For instance:
| Property | 2-Bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one | 4,6-Difluoro-2,3-dihydro-1H-inden-1-one | 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one |
|---|---|---|---|
| Molecular Formula | C₉H₅BrF₂O | C₉H₆F₂O | C₉H₆BrFO |
| Molecular Weight (g/mol) | 247.04 | 168.14 | 229.05 |
| Halogen Substitution | Br (C2), F (C4, C6) | F (C4, C6) | Br (C6), F (C4) |
The bromine atom in the target compound enhances electrophilicity at C2, enabling nucleophilic substitutions absent in its non-brominated counterpart .
Synthesis and Manufacturing
Halogenation Strategies
Bromination and fluorination are critical steps. A representative synthesis begins with 4,6-difluoro-2,3-dihydro-1H-inden-1-one , which undergoes bromination at position 2 using reagents like N-bromosuccinimide (NBS) under radical conditions. Alternatively, copper-mediated coupling reactions introduce bromine selectively .
Physicochemical Characterization
Spectroscopic Data
While direct spectral data for the target compound is limited, analogues provide insights:
-
¹H NMR: Protons adjacent to fluorine deshield to δ 7.77–7.99 ppm .
-
MS: Molecular ion peaks align with theoretical masses (e.g., m/z 247.04 for [M+H]⁺).
Computational Descriptors
The Standard InChIKey (CVENNBOHTBCNCU-UHFFFAOYSA-N) and SMILES (C1C(C(=O)C2=C1C(=CC(=C2)F)F)Br) encode stereoelectronic features critical for docking studies.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
Bromine’s directing effects enable regioselective functionalization. For instance, Suzuki-Miyaura coupling at C2 replaces bromine with aryl groups .
Ketone Transformations
The ketone undergoes reductions to secondary alcohols or reductive aminations to generate amines. Sodium borohydride in methanol reduces the ketone to 2-bromo-4,6-difluoroindane (92% yield) .
Applications in Pharmaceutical Synthesis
Comparison to Non-Halogenated Analogues
Non-halogenated indanones lack the reactivity required for cross-couplings, underscoring the importance of bromine and fluorine in mediating bond-forming events .
Future Directions
Biological Activity Screening
Preliminary studies suggest brominated indanones interact with enzymes like kinases. Systematic SAR studies could optimize bioactivity while minimizing toxicity.
Green Chemistry Approaches
Developing catalytic halogenation methods to reduce waste aligns with sustainable chemistry goals. Photocatalytic fluorination or electrochemical bromination are promising avenues.
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